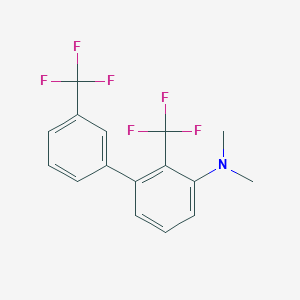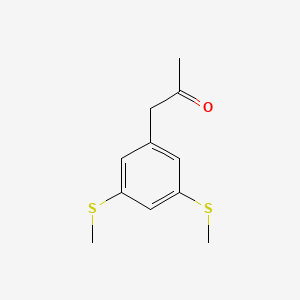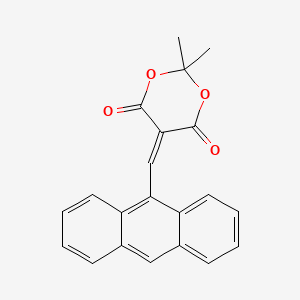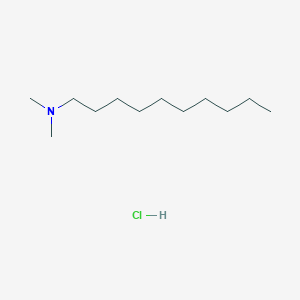
N,N-dimethyldecan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyldecan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H27N·HCl. It is a derivative of decanamine, where the nitrogen atom is bonded to two methyl groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyldecan-1-amine;hydrochloride can be synthesized through the alkylation of decanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions followed by purification processes. The compound is often produced in batch reactors, where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyldecan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N,N-dimethyldecan-1-amine N-oxide.
Reduction: Decanamine or N-methyldecanamine.
Substitution: Various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N,N-dimethyldecan-1-amine;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme interactions and protein crystallization.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed as a surfactant and emulsifying agent in various formulations.
Mechanism of Action
The mechanism of action of N,N-dimethyldecan-1-amine;hydrochloride involves its interaction with biological membranes and proteins. The compound can disrupt lipid bilayers, leading to changes in membrane permeability. It also binds to specific protein targets, affecting their structure and function. These interactions are mediated through hydrophobic and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyldodecan-1-amine;hydrochloride
- N,N-dimethyltetradecan-1-amine;hydrochloride
- N,N-dimethylhexadecan-1-amine;hydrochloride
Uniqueness
N,N-dimethyldecan-1-amine;hydrochloride is unique due to its specific chain length and the presence of two methyl groups on the nitrogen atom. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
10237-16-8 |
|---|---|
Molecular Formula |
C12H28ClN |
Molecular Weight |
221.81 g/mol |
IUPAC Name |
N,N-dimethyldecan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-4-5-6-7-8-9-10-11-12-13(2)3;/h4-12H2,1-3H3;1H |
InChI Key |
ICMYIQTVBRLNEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


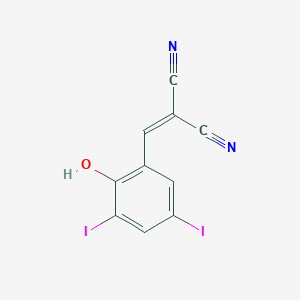
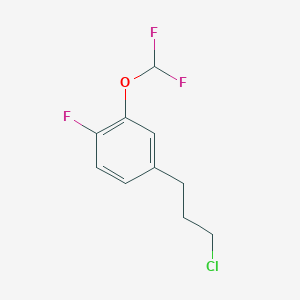
![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)



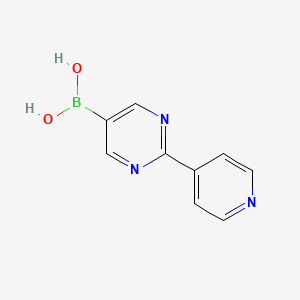
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)

![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
